(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine
Description
“(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine” is a chiral pyrrolidin-3-amine derivative characterized by a stereospecific (3S) configuration. The compound features two distinct substituents on the pyrrolidine nitrogen: a butyl group and a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the butyl chain may influence solubility and binding interactions in biological systems.
Properties
CAS No. |
820983-40-2 |
|---|---|
Molecular Formula |
C16H23F3N2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
(3S)-N-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H23F3N2/c1-2-3-10-21(14-8-9-20-11-14)12-13-6-4-5-7-15(13)16(17,18)19/h4-7,14,20H,2-3,8-12H2,1H3/t14-/m0/s1 |
InChI Key |
OKWPFNALAQQZAO-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCN(CC1=CC=CC=C1C(F)(F)F)[C@H]2CCNC2 |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1C(F)(F)F)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Trifluoromethylphenylmethyl Group: This step involves the reaction of the pyrrolidine intermediate with a trifluoromethylphenylmethyl halide in the presence of a strong base to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine” are best understood through comparison with analogous pyrrolidin-3-amine derivatives and trifluoromethyl-containing compounds. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position and Size :
- The target compound’s ortho-CF₃ group on the benzyl ring may sterically hinder interactions compared to the para-CF₃ analog in ’s compound. This positional difference could influence receptor selectivity .
- The butyl chain in the target compound provides greater hydrophobicity than the smaller alkyl or benzyl groups in analogs like ’s fluorophenylmethyl derivative .
Stereochemistry :
- The (3S) configuration is shared with ’s compound but contrasts with unspecified stereochemistry in other analogs. Chirality can critically affect pharmacokinetics and target engagement.
Salt Forms :
- Dihydrochloride salts (e.g., ) enhance aqueous solubility but may alter bioavailability compared to free-base forms like the target compound .
Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods for analogs in and . However, the ortho-CF₃ substituent may require regioselective protection-deprotection strategies .
- Thermodynamic Stability: Trifluoromethyl groups (as in the target and ) improve metabolic stability compared to non-fluorinated analogs, as shown in related CNS-active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
